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Compound of Interest

Compound Name: Methyl homoveratrate

Cat. No.: B094004

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
homoveratrate (also known as Methyl 2-(3,4-dimethoxyphenyl)acetate), a key intermediate in
various synthetic pathways. The document details its Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols and a
logical workflow for spectroscopic analysis.

Chemical Structure and Properties

Methyl homoveratrate is an organic compound with the following chemical structure:

IUPAC Name: Methyl 2-(3,4-dimethoxyphenyl)acetate CAS Number: 15964-79-1 Molecular
Formula: C11H1404 Molecular Weight: 210.23 g/mol SMILES:
COC1=C(C=C(C=C1)CC(=0)0C)0OC

Spectroscopic Data

The following tables summarize the key spectroscopic data for Methyl homoveratrate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR)
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~3.7 3H -OCHs (ester)
~3.8 6H -OCHs (aromatic)
~3.5 2H -CHa2-
~6.8 3H Aromatic CH

13C NMR (Carbon-13 NMR)

Chemical Shift (8) ppm Assighment

~52.1 -OCHs (ester)
~55.8 -OCHs (aromatic)
~41.0 -CH2-

~111.0, 112.0, 120.0 Aromatic CH

~127.0, 148.0, 149.0

Aromatic C (quaternary)

~172.0

C=0 (ester)

Infrared (IR) Spectroscopy

Wavenumber (cm~?) Intensity Assignment

1735-1745 Strong C=0 stretch (ester)[1]
~1200, ~1100 Strong C-O stretch (ester)

~2950, ~2850 Medium C-H stretch (aliphatic)
~3050 Weak C-H stretch (aromatic)
~1600, ~1500 Medium C=C stretch (aromatic ring)
3200-3600 Broad O-H stretch (alcohol product

after reduction)
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Mass Spectrometry (MS)

m/z Relative Intensity Assighment

210 Moderate [M]* (Molecular lon)
151 High [M - COOCH3s]*
107 Moderate [C7H70]*

77 Moderate [CeHs]t

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above. Specific parameters may vary depending on the instrumentation used.

NMR Spectroscopy

Sample Preparation:

Dissolve 5-25 mg of Methyl homoveratrate in approximately 0.6-0.7 mL of a suitable
deuterated solvent (e.g., CDClz, DMSO-ds).[2]

For 13C NMR, a higher concentration of 50-100 mg is recommended.[2]

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing (6 = 0.00 ppm).[2]

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

o Spectrometer: A 400 MHz or higher NMR spectrometer is recommended for optimal
resolution.[3]

e 1H NMR:

o Number of scans: 16-64
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o Relaxation delay (d1): 1-5 seconds

o Spectral width: ~16 ppm[3]

e 13C NMR:
o Proton decoupled
o Number of scans: 21024 (due to the low natural abundance of 13C)[3]

o Relaxation delay (d1): 2 seconds[3]

FT-IR Spectroscopy

Sample Preparation:

e Neat Liquid: Place a small drop of liquid Methyl homoveratrate between two KBr or NaCl
plates to form a thin film.

» Solution: Prepare a concentrated solution of the compound in a suitable solvent (e.g., CCla,
CHCIs). The solvent spectrum should be recorded separately as a background.

Instrumentation and Data Acquisition:

e Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.

e Range: Typically 4000-400 cm~1.

e Procedure:
o Obtain a background spectrum of the empty sample holder or the solvent.
o Place the prepared sample in the spectrometer's sample compartment.

o Acquire the sample spectrum. The instrument software will automatically subtract the
background spectrum.

Mass Spectrometry
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Sample Preparation:

e Dissolve a small amount of Methyl homoveratrate in a volatile organic solvent (e.g.,
methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[4]

o Further dilute the solution to a final concentration of 10-100 pg/mL.[4]
Instrumentation and Data Acquisition:

o Mass Spectrometer: A mass spectrometer equipped with an appropriate ionization source
(e.g., Electron lonization - El, Electrospray lonization - ESI).

« lonization Mode: El is commonly used for volatile, thermally stable compounds like Methyl
homoveratrate.

e Analysis: The ionized sample is passed through a mass analyzer, which separates the ions
based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and interpreting the
spectroscopic data for a compound like Methyl homoveratrate.
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Spectroscopic Analysis Workflow for Methyl Homoveratrate
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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